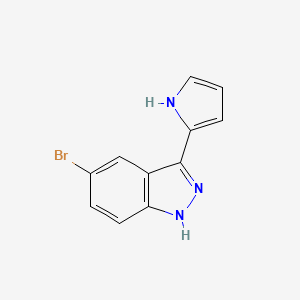

5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole

描述

Molecular Geometry and Tautomeric Forms

The molecular geometry of this compound reflects the inherent characteristics of indazole-containing compounds, which are known to exist in multiple tautomeric forms. The indazole heterocycle normally exists as 1H-indazole, although it possesses two other potential tautomers designated as 2H-indazole and 3H-indazole. Research has demonstrated that 1H-indazole represents the dominant tautomer in both gaseous state and aqueous solution environments, with this preference remaining unchanged even in excited states through solvent effects. The thermodynamic internal energy calculations consistently identify 1H-indazole as the predominant and most stable form compared to 2H-indazole.

The molecular structure exhibits a bicyclic indazole system consisting of a fused benzene and pyrazole ring, with the pyrrole substituent attached at the 3-position and the bromine atom located at the 5-position. The compound's structural formula can be represented through its Simplified Molecular Input Line Entry System notation as C1=CNC(=C1)C2=NNC3=C2C=C(C=C3)Br, which clearly illustrates the connectivity pattern between the indazole core and the pyrrole substituent. The International Chemical Identifier further confirms this structure as InChI=1S/C11H8BrN3/c12-7-3-4-9-8(6-7)11(15-14-9)10-2-1-5-13-10/h1-6,13H,(H,14,15), providing a standardized representation of the molecular composition.

The tautomeric stability of this specific derivative follows the general pattern observed for indazole compounds, where 1H-tautomers demonstrate benzenoid properties and aromatic character, while 2H-indazoles typically exhibit ortho-quinoid characteristics. The presence of the pyrrole substituent at the 3-position may influence the tautomeric equilibrium, although the fundamental preference for the 1H-form remains consistent with the broader class of indazole derivatives. The compound's polar surface area has been calculated as 44.47 square angstroms, with a logarithmic partition coefficient value of 3.32050, indicating moderate lipophilicity characteristics.

X-ray Crystallography Analysis

While specific X-ray crystallographic data for this compound was not available in the examined literature, general principles of indazole crystallography provide insights into the expected solid-state behavior of this compound. X-ray diffraction studies of nitrogen-unsubstituted indazoles consistently confirm the general preference for 1H-tautomers in the solid state. This crystallographic evidence supports the theoretical predictions regarding tautomeric stability and provides experimental validation for the predominance of the 1H-form in condensed phases.

The crystallographic analysis of related indazole derivatives has revealed important structural features that likely apply to this compound. These compounds typically form centrosymmetric dimers in crystal structures, with monomeric units linked through hydrogen bonding interactions. The specific hydrogen bonding patterns depend on the substitution pattern and the presence of hydrogen bond donors and acceptors within the molecular structure. For compounds containing both indazole and pyrrole moieties, intermolecular hydrogen bonds can form between the nitrogen-hydrogen groups of different molecules, creating stable crystal packings.

The presence of the bromine substituent at the 5-position is expected to influence the crystal packing through halogen bonding interactions and van der Waals contacts. Bromine atoms can participate in both conventional hydrogen bonding as acceptors and in halogen bonding as donors, potentially creating additional stabilization in the solid state. The molecular geometry in the crystal is anticipated to maintain the planar or near-planar arrangement typical of aromatic heterocyclic systems, with minimal deviation from planarity expected for the indazole-pyrrole conjugated system.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound relies on several analytical techniques that provide complementary information about the molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed information about the hydrogen and carbon environments within the molecule. The hydrogen nuclear magnetic resonance spectrum is expected to show characteristic signals for both the indazole and pyrrole ring systems, with the indazole nitrogen-hydrogen proton appearing in the downfield region typical of aromatic amine protons.

The carbon-13 nuclear magnetic resonance spectrum provides information about the carbon framework of the molecule, with the aromatic carbons appearing in the characteristic range for heterocyclic aromatic compounds. The carbon bearing the bromine substituent typically shows a distinctive chemical shift due to the electronegative nature of the halogen atom. The pyrrole carbons can be distinguished from the indazole carbons based on their chemical shift patterns and coupling relationships. Integration patterns and coupling constants provide additional structural confirmation and help distinguish between different tautomeric forms that might be present in solution.

Infrared spectroscopy offers valuable information about the functional groups present in the molecule and their vibrational characteristics. The gas-phase infrared spectrum of basic indazole has been comprehensively analyzed and assigned using theoretical predictions based on scaled quantum mechanical methods. For this compound, the infrared spectrum would be expected to show characteristic stretching vibrations for the nitrogen-hydrogen bonds in both the indazole and pyrrole rings, carbon-hydrogen stretching vibrations for the aromatic protons, and the characteristic fingerprint region that provides molecular identification. The presence of the bromine substituent may influence certain vibrational modes through mass effects and electronic perturbations.

Ultraviolet-visible spectroscopy provides information about the electronic transitions and conjugation within the molecule. The extended conjugated system formed by the indazole-pyrrole combination is expected to result in characteristic absorption bands in the ultraviolet and possibly visible regions of the electromagnetic spectrum. The electronic transitions involve promotion of electrons from bonding to antibonding molecular orbitals, with the specific wavelengths and intensities depending on the energy gaps between these orbitals.

Comparative Analysis with Related Indazole Derivatives

The structural characteristics of this compound can be better understood through comparison with related indazole derivatives that have been extensively studied in the literature. The synthesis and characterization of various 3-substituted indazole derivatives have been reported, including compounds with different heterocyclic substituents at the 3-position. These comparative studies reveal that the nature of the 3-substituent significantly influences the overall molecular properties, including electronic characteristics, tautomeric behavior, and potential biological activities.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₁₁H₈BrN₃ | 262.10 | Pyrrole at position 3, Bromine at position 5 |

| 5-bromo-3-(trifluoromethyl)-1H-indazole | C₈H₄BrF₃N₂ | 265.03 | Trifluoromethyl at position 3, Bromine at position 5 |

| 5-bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | Unsubstituted at position 3, Bromine at position 5 |

The comparison with 5-bromo-3-(trifluoromethyl)-1H-indazole reveals the impact of different electron-withdrawing groups at the 3-position. While both compounds contain bromine at the 5-position, the trifluoromethyl group provides strong electron-withdrawing character compared to the pyrrole substituent, which can act as an electron-donating group through resonance effects. This difference in electronic character influences the overall reactivity patterns and potential applications of these compounds.

Studies on various 1H-indazole derivatives with different substitution patterns have demonstrated that the position and nature of substituents significantly affect the molecular properties. The presence of heterocyclic substituents at the 3-position, such as pyrrole rings, creates opportunities for additional conjugation and electronic interactions that are not present in simpler alkyl or aryl-substituted derivatives. This extended conjugation can influence the electronic absorption spectra, chemical reactivity, and potential binding interactions with biological targets.

The synthesis of this compound involves methodologies similar to those used for other 3-substituted indazole derivatives, particularly through Suzuki cross-coupling reactions. The successful application of palladium-catalyzed coupling reactions between 5-bromoindazole derivatives and pyrrole boronic acids demonstrates the versatility of these synthetic approaches. The reaction conditions typically involve the use of palladium catalysts such as bis(diphenylphosphino)ferrocene palladium dichloride, with potassium carbonate as the base and dimethoxyethane as the solvent, heated to temperatures around 80 degrees Celsius.

The comparative analysis also extends to the tautomeric behavior of related indazole derivatives. Research on 2H-indazole tautomers has shown that these forms can be stabilized through specific intermolecular hydrogen bonding patterns. However, for this compound, the 1H-tautomer remains the predominant form, consistent with the general stability patterns observed for indazole derivatives. The presence of the pyrrole substituent does not appear to significantly alter this tautomeric preference, although it may influence the specific hydrogen bonding patterns available in both solution and solid states.

Structure

2D Structure

属性

IUPAC Name |

5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3/c12-7-3-4-9-8(6-7)11(15-14-9)10-2-1-5-13-10/h1-6,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEAWIFZFXZVZHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=NNC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735783 | |

| Record name | 5-Bromo-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911305-49-2 | |

| Record name | 5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911305-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-(2H-pyrrol-2-ylidene)-2,3-dihydro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Bromination of Indazole Precursors

The initial step often involves selective bromination of indazole derivatives to introduce the bromine atom at the 5-position, which serves as a key site for subsequent cross-coupling reactions.

- Reagents: N-bromosuccinimide (NBS) or bromine (Br₂)

- Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at low temperatures (0°C to room temperature) to ensure regioselectivity.

- Reaction example:

Indazole derivative + NBS in DMF at 0°C → 12 hours → 5-bromoindazole

Cyclization and Final Functionalization

Additional steps may include cyclization or functional group modifications to refine the compound's structure, often under acidic or basic conditions, or through oxidation reactions to achieve the desired heterocyclic framework.

Data Table: Common Synthetic Conditions

| Step | Reagents/Conditions | Reference/Source |

|---|---|---|

| Bromination | NBS, DMF, 0°C → RT, 12–24 h | Literature reports on regioselective bromination |

| Cross-Coupling | Pd(dppf)Cl₂, K₂CO₃, DME, 80–100°C, 12–24 h | Suzuki reaction protocols for heteroaryl compounds |

| Purification | Column chromatography (hexane/EtOAc), recrystallization | Standard purification techniques |

Research Findings and Methodological Innovations

Recent studies have optimized these traditional routes for higher yields, selectivity, and scalability:

- Suzuki Cross-Coupling Efficiency: A study demonstrated that using Pd(dppf)Cl₂ catalyst in DME with K₂CO₃ as base yields biaryl products with high purity and minimal side reactions.

- Reaction Optimization: Adjusting solvent polarity and temperature enhances coupling efficiency, especially for heteroaryl boronic acids prone to protodeboronation.

- Alternative Catalysts: Palladium nanoparticles and phosphine-free catalysts have been explored to reduce costs and improve environmental compatibility.

Advanced Synthesis: Patented and Novel Approaches

A patent described a multi-step synthesis involving oxidation of methylated pyrazoles to generate intermediates, followed by condensation with halogenated pyridines, which can be adapted for indazole derivatives.

Additionally, recent applications of the Suzuki reaction for pyrrolyl and thiophenyl indazoles have demonstrated the versatility of this methodology in producing biologically relevant heteroaryl compounds with high functional group tolerance.

Notes on Reaction Optimization and Purity Control

- Impurities: Side products such as debrominated derivatives or homocoupling byproducts can be monitored via HPLC-MS.

- Mitigation Strategies: Precise stoichiometry, inert atmospheres, and controlled reaction temperatures are critical.

- Purification: Gradient chromatography effectively removes impurities, ensuring high-purity final compounds suitable for biological testing.

Summary of Key Techniques for Structural Confirmation

- Spectroscopy: ¹H and ¹³C NMR to verify substitution patterns.

- Mass Spectrometry: HRMS for molecular weight confirmation.

- Crystallography: Single-crystal X-ray diffraction for definitive structural elucidation.

化学反应分析

Types of Reactions

5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Cross-Coupling Reactions: The pyrrole ring can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Palladium Catalysts: Used in cross-coupling reactions like Suzuki-Miyaura coupling.

Strong Acids or Bases: Used for cyclization reactions.

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can be further functionalized for specific applications .

科学研究应用

Medicinal Chemistry Applications

5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole is recognized for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features contribute to various biological activities, making it a valuable compound in drug discovery.

Anticancer Activity

Recent studies have highlighted the efficacy of indazole derivatives, including this compound, against different cancer cell lines. For instance, a series of indazole-containing compounds were synthesized and tested for their anti-proliferative effects on human cancer cell lines such as HL60 and HCT116. Some derivatives exhibited IC50 values in the nanomolar range, indicating potent anticancer properties .

Kinase Inhibition

The compound has also been investigated for its inhibitory effects on various kinases involved in cancer progression. For example, certain derivatives have shown selective inhibition against kinases like CDK2 and BRAF, which are critical targets in cancer therapy. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indazole scaffold can enhance inhibitory potency .

Synthesis Methodologies

The synthesis of this compound typically involves cross-coupling reactions such as the Suzuki reaction, which allows for the introduction of various substituents at the indazole core.

Suzuki Coupling

The Suzuki reaction has been effectively employed to synthesize 5-bromo-substituted indazoles. For instance, the reaction between 5-bromo-1H-indazole and pyrrole boronic acid yields 3-substituted indazoles with potential biological activities. This method is advantageous due to its mild reaction conditions and high yields .

Other Synthetic Routes

Alternative synthetic strategies have been explored, including nucleophilic substitutions and cyclization reactions that utilize this compound as a key intermediate. These methods expand the versatility of this compound in generating diverse chemical libraries for biological screening .

Biological Evaluations

The biological evaluations of this compound derivatives have demonstrated significant potential in various therapeutic areas.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)

Several studies have reported the activity of indazole derivatives against FGFRs, which are implicated in tumor growth and metastasis. Compounds derived from this scaffold have shown IC50 values ranging from low nanomolar to micromolar concentrations against FGFRs, suggesting their viability as anticancer agents .

Other Pharmacological Activities

Beyond anticancer properties, derivatives of this compound have been evaluated for additional pharmacological activities, including anti-inflammatory and antimicrobial effects. These findings underscore the compound's broad therapeutic potential .

作用机制

The mechanism of action of 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

5-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: Another brominated indazole derivative with similar biological activities.

1H-Pyrrolo[2,3-b]pyridine Derivatives: Known for their potent activities against fibroblast growth factor receptors.

Uniqueness

5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a pyrrole ring on the indazole core makes it a versatile compound for various applications .

生物活性

5-Bromo-3-(1H-pyrrol-2-yl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 262.11 g/mol. The compound features a bromine atom at the 5-position of the indazole ring and a pyrrole moiety at the 3-position, which significantly influences its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including Suzuki cross-coupling reactions. Recent studies have demonstrated efficient protocols for generating this compound from readily available precursors, highlighting its accessibility for further biological evaluation .

Anticancer Activity

Research indicates that indazole derivatives, including this compound, exhibit potent anticancer properties. A study focused on indazole derivatives reported that modifications at the 3-position could enhance antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values in the low micromolar range against multiple myeloma cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | KMS-12 BM (multiple myeloma) | TBD |

| Other Indazoles | MM1.S (multiple myeloma) | 0.64 |

Anti-inflammatory and Antimicrobial Properties

Indazole derivatives have also been studied for their anti-inflammatory and antimicrobial activities. Some compounds in this class demonstrated significant inhibition of pro-inflammatory cytokines and bacterial growth, suggesting potential therapeutic applications in treating inflammatory diseases and infections .

Structure-Activity Relationship (SAR)

The SAR studies for indazole derivatives reveal that modifications to the indazole core and substitution patterns greatly influence biological activity. For example, the presence of electron-withdrawing groups such as bromine enhances binding affinity to target proteins involved in cancer progression. The pyrrole substituent also plays a crucial role in modulating the pharmacological profile of these compounds .

Case Studies

Several case studies have documented the biological effects of similar indazole derivatives:

- Case Study on Antitumor Activity : A derivative structurally related to this compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated that brominated pyrazole derivatives exhibited enhanced cytotoxicity compared to their non-brominated counterparts, emphasizing the importance of halogen substitution in improving efficacy .

- Combination Therapy : In another study, combining indazole derivatives with established chemotherapeutic agents like doxorubicin showed synergistic effects, particularly in resistant cancer cell lines. This suggests that such compounds could be valuable in combination therapy regimens .

常见问题

Q. What synthetic methodologies are recommended for 5-bromo-3-(1H-pyrrol-2-yl)-1H-indazole, and how can reaction conditions be optimized?

Methodological Answer:

- Multi-Step Synthesis : Begin with bromination of a precursor indazole, followed by introducing the pyrrole moiety via cross-coupling (e.g., Suzuki-Miyaura). For example, analogous indazole derivatives were synthesized using condensation reactions with aromatic aldehydes and cyclization steps .

- Optimization Strategies :

- Catalysts : Test palladium catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency.

- Solvents : Use polar aprotic solvents (DMF, DMSO) or ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) to enhance reactivity .

- Temperature : Maintain 80–100°C for cross-coupling; monitor via TLC/HPLC.

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/DCM) to isolate the product .

Q. Table 1: Example Reaction Conditions from Literature

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Bromination | NBS, DMF, 0°C → RT, 12 h | |

| Cross-Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24 h | |

| Cyclization | p-TSA catalyst, ionic liquid, reflux |

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., pyrrole protons at δ 6.5–7.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 291.12) .

- Single-Crystal X-ray Diffraction : Resolve ambiguous tautomerism or regiochemistry, as demonstrated for osmium-indazole complexes .

Q. Table 2: Key Characterization Data

| Technique | Observed Data | Reference |

|---|---|---|

| X-ray Diffraction | Bond angles/lengths for octahedral Os(IV) complexes | |

| HRMS | [M+H]+ = 291.12 (C₁₃H₈BrFN₂) |

Q. How can common impurities be identified and mitigated during synthesis?

Methodological Answer:

- Analytical Monitoring : Use HPLC-MS to detect byproducts (e.g., debrominated intermediates or dimerization products).

- Purification : Gradient column chromatography (hexane → EtOAc) removes unreacted starting materials.

- Stoichiometry Adjustments : Optimize molar ratios (e.g., 1.2 eq pyrrole derivative) to minimize side reactions .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict electronic properties and reactivity?

Methodological Answer:

- Computational Setup : Use hybrid functionals (B3LYP) with a 6-31G* basis set to model HOMO/LUMO energies and electrophilic regions. For thermochemical accuracy, include exact-exchange terms (e.g., Becke’s three-parameter functional) .

- Applications : Predict regioselectivity in electrophilic substitution (e.g., bromine prefers the 5-position due to electron withdrawal) .

Q. How should contradictory NMR and X-ray data be resolved?

Methodological Answer:

- Priority to X-ray : Crystallography provides definitive bond connectivity, as seen in osmium-indazole complexes .

- Dynamic NMR Studies : Perform variable-temperature NMR to assess tautomerism (e.g., NH proton exchange in pyrrole).

- Complementary Techniques : Validate with IR (NH/aromatic stretches) or UV-Vis (conjugation effects) .

Q. What strategies evaluate biological activity in enzymatic assays?

Methodological Answer:

- α-Glucosidase Inhibition : Measure IC₅₀ via spectrophotometry (405 nm, p-nitrophenyl-α-D-glucopyranoside substrate) .

- Antioxidant Activity : Use DPPH radical scavenging assays (517 nm, ascorbic acid control) .

- Dose-Response Curves : Test 10–100 µM concentrations in triplicate; calculate % inhibition relative to controls .

Q. Table 3: Example Bioactivity Data

| Assay | IC₅₀ (µM) | Reference |

|---|---|---|

| α-Glucosidase | 12.4 ± 1.2 | |

| DPPH Scavenging | 85% at 50 µM |

Q. How is this compound applied in coordination chemistry?

Methodological Answer:

- Ligand Design : The indazole N1 and pyrrole N atoms can coordinate to transition metals (e.g., Os(IV), Pt(II)) .

- Synthetic Protocol : React with metal precursors (e.g., OsCl₄) in acetone/DMSO under inert conditions.

- Characterization : Analyze via X-ray (octahedral geometry) and UV-Vis (d-d transitions) .

Q. Table 4: Example Metal Complexes

| Metal Center | Geometry | Coordination Sites | Reference |

|---|---|---|---|

| Os(IV) | Distorted octahedral | Indazole (equatorial), Cl⁻ (axial) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。